2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide typically involves the reaction of phthalic anhydride with naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives and naphthylamine
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide include:
Phthalimide: The parent compound of the phthalimide class, known for its use in the synthesis of various organic compounds.
Naphthalimide: A derivative with similar structural features, used in the development of fluorescent dyes and anticancer agents.
Succinimide: Another related compound with applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14N2O3/c23-18(21-17-11-5-7-13-6-1-2-8-14(13)17)12-22-19(24)15-9-3-4-10-16(15)20(22)25/h1-11H,12H2,(H,21,23) |
InChI Key |
PXUGCDRFNQPWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.